N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Description
N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a thiourea derivative featuring a thiophene-2-carboxamide core linked to a 4-methyl-2-nitrophenyl group via a carbamothioyl (-NHC(S)NH-) bridge. This compound belongs to a class of molecules known for diverse biological activities, including antibacterial, antitubercular, and antioxidant properties. Its structure combines electron-withdrawing (nitro) and lipophilic (methyl) groups, which may enhance target binding and cellular permeability .
Properties
IUPAC Name |
N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-8-4-5-9(10(7-8)16(18)19)14-13(20)15-12(17)11-3-2-6-21-11/h2-7H,1H3,(H2,14,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMBRVMVDSLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves several steps. One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification using chromatographic techniques.
Chemical Reactions Analysis
N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s activity and physicochemical properties are influenced by substituents on the phenyl and thiophene rings. Key comparisons include:
Key Observations :
- Thiourea Bridge : The presence of the thiourea group (e.g., in the target compound) enhances interactions with bacterial enzymes like InhA in M. tuberculosis, a target for antitubercular drugs .
- Nitro Group : Electron-withdrawing nitro substituents (e.g., in 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide) correlate with improved antibacterial and antitubercular activities compared to methoxy or trifluoromethyl groups .
Physicochemical Properties
- Melting Points : Analogous compounds exhibit melting points between 168°C and 246°C, influenced by hydrogen bonding and crystallinity .
- Purity : Purification efficiency varies significantly; for example, a compound in achieved 99.05% purity via silica gel chromatography, whereas others showed lower yields (42–82%) .
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